molecular formula C9H8ClFO4S B2488110 Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate CAS No. 1341513-45-8

Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate

Cat. No.: B2488110
CAS No.: 1341513-45-8
M. Wt: 266.67
InChI Key: LLDDDJIXVHWWOT-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a chlorosulfonyl group attached to a benzoate ring, which also contains a fluorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate typically involves the chlorosulfonylation of a precursor compound. One common method is the reaction of 4-fluoro-5-methylbenzoic acid with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

4-fluoro-5-methylbenzoic acid+chlorosulfonic acidMethyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate\text{4-fluoro-5-methylbenzoic acid} + \text{chlorosulfonic acid} \rightarrow \text{this compound} 4-fluoro-5-methylbenzoic acid+chlorosulfonic acid→Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorosulfonylation processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid or sulfonamide.

    Oxidation Reactions: Under certain conditions, the compound can be oxidized to form sulfone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the by-products.

    Reduction Reactions: Reducing agents such as tin(II) chloride or sodium borohydride can be used to convert the chlorosulfonyl group to a sulfonic acid or sulfonamide.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the compound to sulfone derivatives.

Major Products Formed

    Sulfonamide Derivatives: Formed by substitution reactions with amines.

    Sulfonate Esters: Formed by substitution reactions with alcohols.

    Sulfonic Acids: Formed by reduction reactions.

    Sulfone Derivatives: Formed by oxidation reactions.

Scientific Research Applications

Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry:

    Material Science: It is used in the preparation of advanced materials, such as polymers and coatings, due to its reactive sulfonyl chloride group.

    Biological Research: The compound and its derivatives are studied for their biological activities, including antimicrobial and enzyme inhibition properties.

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(chlorosulfonyl)-4-fluoro-5-methoxybenzoate: Similar structure but with a methoxy group instead of a methyl group.

    Methyl 3-(chlorosulfonyl)-4-chloro-5-methylbenzoate: Similar structure but with a chlorine atom instead of a fluorine atom.

    Methyl 3-(chlorosulfonyl)-4-fluoro-5-ethylbenzoate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate is unique due to the presence of both a fluorine atom and a chlorosulfonyl group on the benzoate ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

methyl 3-chlorosulfonyl-4-fluoro-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO4S/c1-5-3-6(9(12)15-2)4-7(8(5)11)16(10,13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDDDJIXVHWWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)S(=O)(=O)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341513-45-8
Record name methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate
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